4-Phénylpyridazine-3,6-diol

Vue d'ensemble

Description

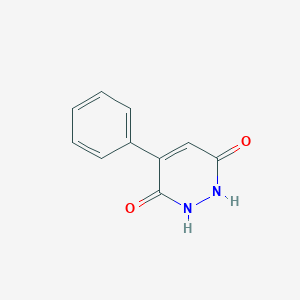

It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry . The compound consists of a pyridazine ring substituted with a phenyl group and two hydroxyl groups at positions 3 and 6.

Applications De Recherche Scientifique

4-Phenylpyridazine-3,6-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

Target of Action

Pyridazinone derivatives, to which 4-phenylpyridazine-3,6-diol belongs, have been found to interact with a wide range of biological targets .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 4-Phenylpyridazine-3,6-diol might interact with its targets in a similar manner.

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpyridazine-3,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-phenyl-1,2-diaminobenzene with glyoxylic acid, followed by cyclization to form the pyridazine ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of 4-Phenylpyridazine-3,6-diol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenylpyridazine-3,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydropyridazine derivatives, and various substituted pyridazine compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative with a keto group at position 3.

Phenylpyridazine: Similar structure but without hydroxyl groups.

Uniqueness

4-Phenylpyridazine-3,6-diol is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

4-Phenylpyridazine-3,6-diol is a compound belonging to the pyridazine class, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Overview of 4-Phenylpyridazine-3,6-diol

Chemical Structure and Properties

- IUPAC Name : 4-phenyl-1,2-dihydropyridazine-3,6-dione

- Molecular Formula : C10H8N2O2

- CAS Number : 41373-90-4

The compound features both phenyl and hydroxyl groups, which contribute to its unique chemical reactivity and biological activity. Pyridazine derivatives are recognized for their interactions with various biological targets, making them significant in medicinal chemistry.

Target Interactions

4-Phenylpyridazine-3,6-diol interacts with several biological pathways:

- Calcium Ion Influx Inhibition : It is known to inhibit calcium ion influx, crucial for platelet aggregation activation. This suggests potential applications in cardiovascular diseases.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against multiple bacterial strains and fungi .

Pharmacological Activities

The pharmacological profile of 4-Phenylpyridazine-3,6-diol includes:

Antimicrobial Studies

In vitro studies have evaluated the antimicrobial efficacy of 4-Phenylpyridazine-3,6-diol using the agar well diffusion method. The compound showed significant inhibition against:

- Bacteria : Escherichia coli, Staphylococcus aureus

- Fungi : Aspergillus niger, Fusarium oxysporum

Cefoperazone served as a standard for comparison in antibacterial activity tests .

Anticancer Properties

Research has highlighted the cytotoxic potential of derivatives related to 4-Phenylpyridazine-3,6-diol against different cancer cell lines. For instance:

- Derivatives were found to enhance antitumor activities significantly when modified with specific aryl moieties .

Structure–Activity Relationship (SAR)

The relationship between the chemical structure of 4-Phenylpyridazine-3,6-diol and its biological activity has been explored extensively. Modifications at the phenyl or aryl positions have been shown to enhance various biological activities:

- Substitutions at positions 4 and 6 of the pyridazine ring are crucial for improving anticancer properties .

Future Directions in Research

Given its diverse pharmacological activities, further research on 4-Phenylpyridazine-3,6-diol could lead to:

- Development of novel therapeutic agents targeting specific diseases.

- Exploration of its mechanisms in greater detail to understand its interaction with cellular pathways.

- Investigation into its potential as a scaffold for synthesizing new drug candidates.

Propriétés

IUPAC Name |

4-phenyl-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWZSEPVMPMNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.